Adhibin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9Br2NO |
|---|---|
Molecular Weight |
355.02 g/mol |
IUPAC Name |
(3,6-dibromo-9H-carbazol-1-yl)methanol |
InChI |
InChI=1S/C13H9Br2NO/c14-8-1-2-12-10(4-8)11-5-9(15)3-7(6-17)13(11)16-12/h1-5,16-17H,6H2 |
InChI Key |
MQDDORZTQSLIRD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide to the Mechanism of Action of Adhibin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhibin is a novel, synthetic, allosteric inhibitor of class-IX myosins (Myo9), a class of Rho GTPase-activating proteins (RhoGAPs). By specifically targeting the ATPase and motor functions of Myo9, this compound effectively disrupts the RhoA signaling pathway, leading to the suppression of cancer cell metastasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and cellular consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Core Mechanism of Action: Allosteric Inhibition of Class-IX Myosins
This compound functions as a selective, allosteric inhibitor of RhoGAP class-IX myosins, such as Myo9b.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket on the myosin motor domain. This binding event abrogates the ATPase and motor functions of Myo9, which are essential for its role in regulating the Rho GTPase signaling pathway.[1][2]
The primary molecular target of this compound is the motor domain of class-IX myosins. By inhibiting its function, this compound effectively enhances the activity of RhoA, a key member of the Rho family of small GTPases.[3] Myo9b normally acts as a negative regulator of RhoA by accelerating the hydrolysis of GTP to GDP, thereby inactivating RhoA.[3][4] By inhibiting Myo9b's motor function, which is necessary for its spatial and temporal GAP activity, this compound leads to a localized increase in active, GTP-bound RhoA.[3][5]
This disruption of the delicate balance of RhoA signaling has profound effects on the actin cytoskeleton and actomyosin (B1167339) contractility, which are central to cell motility and invasion.[1][2]
Signaling Pathway
The mechanism of this compound's action is centered on its modulation of the RhoA signaling pathway through the inhibition of Myo9b. The following diagram illustrates this pathway:
Quantitative Data
The inhibitory activity of this compound on class-IX myosins has been quantified through various biochemical assays. The following table summarizes the key IC50 values reported in the literature.
| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference |
| Myo9b | Mammalian | Actin-activated ATPase | ~2.5 | [1] |
| Myo9 | Invertebrate | Actin-activated ATPase | ~2.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the research on this compound. The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Actin-Activated Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a key indicator of myosin motor function.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Purify recombinant Myo9b protein.
-
Prepare filamentous actin (F-actin) from purified monomeric actin.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired concentrations.
-
Prepare the reaction buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl2, 0.1 mM EGTA).
-
-
Reaction Setup:
-
In a microplate, add the Myo9b protein to the reaction buffer.
-
Add the different concentrations of this compound or DMSO (as a vehicle control) to the wells containing Myo9b and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a mixture of F-actin and ATP to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C) with gentle shaking.
-
-
Quenching and Detection:
-
At various time points, stop the reaction by adding a quenching solution (e.g., a solution containing EDTA and a colorimetric reagent for phosphate detection).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., malachite green assay) and a plate reader.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis (ATPase activity) for each this compound concentration.
-
Plot the ATPase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Transwell Cell Migration Assay
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane, e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of each well.
-
-
Cell Seeding and Treatment:
-
Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.
-
Seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a suitable stain (e.g., crystal violet).
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several random fields of view for each insert using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the number of migrated cells in the this compound-treated groups to the control group to determine the effect on cell migration.
-
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to assess the impact of this compound on the invasive properties of cancer cells in a three-dimensional environment.
Experimental Workflow:
Detailed Methodology:
-
Spheroid Formation:
-
Seed a specific number of cancer cells into the wells of an ultra-low attachment 96-well plate.
-
Incubate the plate for 2-3 days to allow the cells to aggregate and form compact spheroids.
-
-
Embedding and Treatment:
-
Carefully embed the formed spheroids into a gel of extracellular matrix (ECM), such as Matrigel, within a new multi-well plate.
-
After the ECM has solidified, add cell culture medium containing different concentrations of this compound or DMSO to each well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for several days (e.g., 3-7 days).
-
Capture images of the spheroids at regular intervals (e.g., every 24 hours) using a microscope equipped with a camera.
-
-
Data Analysis:
-
Using image analysis software, measure the area of cell invasion extending from the central spheroid body at each time point.
-
Plot the invasion area over time for each treatment condition.
-
Compare the extent of invasion in the this compound-treated spheroids to the control spheroids to evaluate the inhibitory effect on cell invasion.
-
Cellular Consequences of this compound Treatment
The inhibition of Myo9b and subsequent dysregulation of RhoA signaling by this compound leads to a cascade of cellular effects that collectively suppress cancer metastasis.[1][2] These include:
-
Disruption of Membrane Protrusion: this compound treatment leads to a reduction in the formation of lamellipodia and filopodia, which are essential for cell migration.[2]
-
Altered Cell Adhesion: The remodeling of cell-matrix adhesions is disturbed, affecting the ability of cells to attach and detach from the extracellular matrix during movement.[2]
-
Impaired Contractile Ring Formation: this compound affects the formation of the contractile ring during cytokinesis, potentially leading to defects in cell division.[2]
-
Destabilization of Epithelial Junctions: The integrity of cell-cell junctions in epithelial tissues is compromised, which can disrupt tissue architecture and facilitate cell dispersal.[2]
Conclusion
This compound represents a promising new class of anti-metastatic agents with a well-defined mechanism of action. By allosterically inhibiting class-IX myosins, it specifically targets the RhoA signaling pathway, a critical regulator of cancer cell motility and invasion. The in-depth understanding of its molecular and cellular effects, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and related compounds as novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local Myo9b RhoGAP activity regulates cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | MYO9B inactivates RHOA [reactome.org]
- 5. researchgate.net [researchgate.net]
The Role of Adhibin in Inhibiting RhoGAP Class-IX Myosins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in cellular biology have identified aberrant Rho GTPase signaling as a significant driver of cancer metastasis. The GTPase-activating proteins (GAPs), which negatively regulate Rho GTPases, have emerged as promising therapeutic targets. This technical guide provides an in-depth overview of Adhibin, a novel synthetic allosteric inhibitor of class-IX myosins (Myo9a and Myo9b), which possess RhoGAP activity. This compound functions by abrogating the ATPase and motor functions of these myosins, leading to a localized disruption of RhoA signaling. This, in turn, suppresses the metastatic features of cancer cells, including migration, adhesion, and cytokinesis, without inducing significant cytotoxicity. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to Class-IX Myosins and this compound
Class-IX myosins are a unique class of motor proteins that combine the actin-based motor activity of myosins with the enzymatic function of a Rho GTPase-activating protein (RhoGAP) domain. These myosins, including Myo9a and Myo9b, act as negative regulators of the RhoA signaling pathway. By hydrolyzing GTP to GDP on RhoA, they inactivate it, leading to downstream effects on the actin cytoskeleton, cell contractility, and cell adhesion.
This compound is a recently identified synthetic carbazole (B46965) derivative that acts as a potent and selective allosteric inhibitor of class-IX myosins.[1] It binds to the ATPase domain of the myosin motor, interfering with its function.[2] This inhibition of the motor domain prevents the proper localization and function of the entire myosin-RhoGAP complex, leading to a disruption of spatiotemporal RhoA signaling.[1] The anti-migratory and anti-adhesive properties of this compound stem from these localized disturbances in RhoA/ROCK-regulated signaling, which affect actin dynamics and actomyosin-based cell contractility.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against various myosins has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight the selectivity of this compound for class-IX myosins.
| Myosin Target | Organism | IC50 (µM) |
| Myo9b (Myosin-IXb) | Mammalian | 2.5[2] |
| Myo9 | Invertebrate | 2.6[2] |
Table 1: Inhibitory potency of this compound against class-IX myosin ATPase activity.
The functional consequences of this compound treatment on cancer cells have also been quantified, demonstrating a significant impact on cell migration and focal adhesion dynamics.
| Cell Line | Treatment | Migration Speed (µm/min) | Directionality | Number of Focal Adhesions | Area of Focal Adhesions (µm²) |
| A549 | Control (DMSO) | ~0.45 | ~0.4 | ~120 | ~0.7 |
| A549 | 25 µM this compound | ~0.25 | ~0.2 | ~40 | ~0.4 |
| B16-F1 | Control (DMSO) | ~0.8 | ~0.3 | - | - |
| B16-F1 | 25 µM this compound | ~0.3 | ~0.1 | - | - |
Table 2: Effects of this compound on cancer cell migration and focal adhesions. Data are approximate values derived from graphical representations in Kyriazi et al., 2024.
Signaling Pathway of this compound-Mediated Inhibition
This compound's mechanism of action involves the disruption of the normal regulatory cycle of RhoA by class-IX myosins. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits the motor function of Myo9b, preventing its proper localization and RhoGAP activity, leading to dysregulated RhoA signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound's effects on class-IX myosins and cellular functions, based on the protocols described by Kyriazi et al., 2024.
Recombinant Myosin Expression and Purification
-
Constructs: Class-IX myosin constructs, such as rat Myo9b, are cloned into expression vectors suitable for insect cell expression (e.g., pFastBac).
-
Baculovirus Generation: Recombinant bacmids are generated in E. coli (DH10Bac) and subsequently transfected into Sf9 insect cells to produce baculovirus.
-
Protein Expression: High Five™ insect cells are infected with the high-titer baculovirus stock and cultured for 48-72 hours.
-
Purification:
-
Cells are harvested, lysed, and the myosin is purified from the soluble fraction using affinity chromatography (e.g., Strep-Tactin or FLAG affinity resin).
-
Further purification is achieved through size-exclusion chromatography to ensure high purity and homogeneity of the protein.
-
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of actin.
-
Reagents:
-
Purified recombinant class-IX myosin.
-
Rabbit skeletal muscle actin.
-
Assay Buffer: 25 mM HEPES (pH 7.0), 5 mM KCl, 1 mM DTT, 1 mM MgCl2.
-
ATP Mix: Assay buffer containing 2 mM ATP and [γ-³²P]ATP.
-
Quenching Solution: 0.5 M perchloric acid.
-
Molybdate (B1676688) Solution: 20 mM ammonium (B1175870) molybdate in 1 M H₂SO₄.
-
Isobutanol-toluene (1:1).
-
-
Procedure:
-
Myosin is mixed with varying concentrations of actin in the assay buffer on ice.
-
The reaction is initiated by adding the ATP mix and incubating at 30°C.
-
Aliquots are taken at different time points and the reaction is stopped with the quenching solution.
-
Molybdate solution and isobutanol-toluene are added to extract the released radioactive phosphate (B84403).
-
The radioactivity in the organic phase is measured using a scintillation counter.
-
The ATPase activity is calculated from the rate of phosphate release. For inhibition studies, this compound at various concentrations is pre-incubated with the myosin before starting the reaction.
-
In Vitro Motility Assay
This assay visualizes the movement of actin filaments propelled by myosin motors.
-
Flow Cell Preparation: Glass coverslips are coated with nitrocellulose and assembled into flow cells.
-
Myosin Coating: Purified myosin is introduced into the flow cell and allowed to adhere to the nitrocellulose-coated surface.
-
Blocking: The surface is blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Visualization: Rhodamine-phalloidin labeled actin filaments are introduced into the flow cell.
-
Motility Initiation: Motility buffer containing ATP and an oxygen-scavenging system is added to initiate actin filament movement.
-
Imaging: The movement of fluorescent actin filaments is observed and recorded using a total internal reflection fluorescence (TIRF) microscope.
-
Analysis: The velocity of actin filament sliding is quantified using appropriate software.
Cell Migration (Wound Healing) Assay
This assay assesses the collective migration of a cell monolayer.
-
Cell Seeding: Cancer cells (e.g., A549, B16-F1) are seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing either DMSO (vehicle control) or this compound at the desired concentration is added.
-
Live-Cell Imaging: The plate is placed in an incubator equipped with a time-lapse microscope. Images of the wound area are captured at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine cell migration speed.
Active RhoA Pull-Down Assay
This assay quantifies the amount of active, GTP-bound RhoA in cells.
-
Cell Lysis: Cells treated with DMSO or this compound are lysed in a buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: The lysates are centrifuged to pellet cell debris, and the supernatant is collected.
-
Pull-Down: An aliquot of the cell lysate is incubated with Rhotekin-RBD (Rho-binding domain of Rhotekin) coupled to agarose (B213101) beads. Rhotekin-RBD specifically binds to active RhoA-GTP.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads with SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
Detection: The membrane is probed with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of active RhoA is visualized by chemiluminescence and quantified by densitometry. Total RhoA in the input lysates is also analyzed as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell migration.
Caption: Workflow for a wound healing assay to quantify the effect of this compound on cell migration.
Conclusion and Future Directions
This compound represents a promising new class of anti-metastatic agents that selectively target the motor function of class-IX myosins. By disrupting the spatiotemporal regulation of RhoA signaling, this compound effectively impairs key cellular processes involved in cancer cell dissemination. The non-toxic nature of this compound in various models further enhances its therapeutic potential.[1]
Future research should focus on optimizing the pharmacological properties of this compound derivatives to improve their potency, bioavailability, and in vivo efficacy. Preclinical studies in animal models of metastasis are warranted to validate the therapeutic potential of targeting class-IX myosins with this compound-like compounds. Furthermore, a deeper understanding of the interplay between the motor and RhoGAP activities of class-IX myosins will be crucial for the development of next-generation inhibitors.
References
The Allosteric Inhibitor Adhibin: A Technical Guide to its Effects on RhoA GTPase Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhibin is a novel synthetic, allosteric inhibitor of class-IX myosins (Myo9), particularly Myo9b, a unique motor protein that also functions as a Rho GTPase-activating protein (GAP). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on Rho GTPase signaling pathways. This compound inhibits the ATPase and motor function of Myo9b, which leads to a highly specific modulation of the RhoA signaling cascade. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for key assays, and visualizes the affected signaling pathways and experimental workflows. The high specificity of this compound for the RhoA pathway, with minimal to no effect on Rac1 and Cdc42, makes it a valuable tool for dissecting RhoA-specific cellular functions and a potential therapeutic agent for diseases driven by aberrant RhoA signaling, such as cancer metastasis.
Introduction
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, migration, and adhesion. Their activity is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to return the GTPase to its inactive GDP-bound state. Myosin-IXb (Myo9b) is an unconventional myosin that couples motor activity with RhoGAP function, specifically targeting the Rho subfamily (RhoA, RhoB, and RhoC).
This compound has been identified as a selective allosteric inhibitor of Myo9b. By binding to the motor domain, this compound interferes with the ATPase cycle, effectively stalling the motor. This inhibition of motor activity has a profound, indirect effect on the associated RhoGAP activity, leading to localized suppression of RhoA signaling. This guide summarizes the current understanding of this compound's effects on RhoGTPase signaling, providing the necessary technical details for its study and potential application.
Mechanism of Action of this compound
This compound's primary molecular target is the motor domain of class-IX myosins. By inhibiting the ATPase activity of Myo9b, this compound prevents the motor from moving along actin filaments. This "stalling" of the motor domain is thought to enhance the local concentration and/or dwell time of the Myo9b GAP domain in proximity to its substrate, active RhoA, leading to its inactivation.
The GAP domain of Myosin-IXb has been shown to be highly specific for the Rho subfamily of GTPases, with a particular preference for RhoA.[1][2][3] It exhibits little to no GAP activity towards Rac1 and Cdc42.[1][2] Consequently, the effects of this compound on RhoGTPase signaling are predominantly channeled through the RhoA pathway.
Figure 1: this compound's mechanism of action on the RhoA signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's inhibitory effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) | Reference |
| Mammalian Myosin-IXb | ATPase Activity | 2.5 ± 0.2 | [4] |
| Invertebrate Myosin-IX | ATPase Activity | 2.6 ± 0.2 | [4][5] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| MLE-12 | Cell Morphology | 25 | Cell detachment, increased cell height | [6] |
| A549 | Cell Morphology | 25 | Cell detachment, increased cell height | [6] |
| B16-F1 | Cell Spreading | Not specified | Prevention of cell spreading | [6] |
| B16-F1 | Cell Migration | Not specified | Reduced migration speed and directionality | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature on this compound and standard laboratory procedures.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Myosin-IXb in the presence and absence of this compound.
Materials:
-
Purified Myosin-IXb protein
-
This compound (dissolved in DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
ATP (stock solution)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of Myosin-IXb solution (final concentration ~0.1 µM) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of malachite green reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Figure 2: Workflow for the Myosin ATPase activity assay.
RhoA Activation Assay (Pull-down)
This assay is used to measure the levels of active, GTP-bound RhoA in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., B16-F1)
-
This compound (dissolved in DMSO)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease inhibitors
-
Rhotekin-RBD beads (RhoA-GTP binding domain)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a DMSO control.
-
Lyse the cells on ice with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash three times with Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
Quantify the band intensities to determine the relative levels of active RhoA.
Figure 3: Workflow for the RhoA activation pull-down assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cell line of interest that forms a confluent monolayer (e.g., B16-F1)
-
This compound (dissolved in DMSO)
-
Culture plates or inserts for creating a cell-free gap
-
Microscope with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Plate cells to form a confluent monolayer.
-
Create a "wound" or cell-free gap in the monolayer using a sterile pipette tip or a culture insert.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing this compound at the desired concentration or a DMSO control.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO₂).
-
Acquire images of the wound area at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
Conclusion and Future Directions
This compound represents a significant advancement in the specific targeting of RhoA GTPase signaling. Its unique mechanism of action, allosterically inhibiting the motor function of Myosin-IXb to indirectly modulate RhoA activity, provides a powerful tool for cell biology research. The high specificity for the RhoA pathway, with negligible effects on Rac1 and Cdc42, allows for the deconvolution of the distinct roles of these crucial signaling molecules.
For drug development professionals, this compound's ability to inhibit cell migration and adhesion in cancer cell models suggests its potential as an anti-metastatic agent.[1] Further preclinical studies are warranted to evaluate its efficacy and safety in in vivo models. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to explore the multifaceted effects of this compound on RhoA-mediated cellular processes. Future research should focus on elucidating the precise structural basis of this compound's interaction with Myosin-IXb and exploring its therapeutic potential in a broader range of diseases characterized by dysregulated RhoA signaling.
References
- 1. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 2. Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays | PLOS One [journals.plos.org]
- 3. Dynamic functions of RhoA in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pub.h-brs.de [pub.h-brs.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Impact of Adhibin on Cell Migration and Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Adhibin, a novel synthetic compound, and its significant impact on the fundamental cellular processes of migration and adhesion. This compound has emerged as a potent allosteric inhibitor of the RhoGAP class IX myosin (Myo9), presenting a promising avenue for therapeutic intervention in diseases characterized by aberrant cell motility, such as cancer metastasis. This document details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines detailed experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Myo9 and Disruption of RhoA Signaling
This compound functions as a selective, allosteric inhibitor of the ATPase activity of class IX myosins, with IC50 values of 2.5 µM for mammalian and 2.6 µM for invertebrate Myo9.[1] Myosin IX proteins are unique motor proteins that also function as GTPase-activating proteins (GAPs) for the small GTPase RhoA. By binding to the ATPase domain of Myo9, this compound interferes with its motor function, which is crucial for its GAP activity. This inhibition leads to a localized increase in the active, GTP-bound state of RhoA.
Elevated RhoA activity subsequently hyperactivates its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). The RhoA/ROCK signaling cascade is a central regulator of the actin cytoskeleton, and its overactivation by this compound results in increased actomyosin (B1167339) contractility, formation of stress fibers, and ultimately, a disruption of the dynamic cytoskeletal rearrangements necessary for cell migration and adhesion.[2][3] This "paralyzing" effect on tumor cells is reversible upon removal of the compound.[3]
Quantitative Effects of this compound on Cellular Phenotypes
The inhibitory action of this compound on the Myo9/RhoA pathway manifests in distinct and measurable changes in cell morphology, migration, and adhesion. The following tables summarize the key quantitative data from studies on various cancer cell lines.
Table 1: Effect of this compound on Myo9 ATPase Activity
| Target | IC50 Value |
| Mammalian Myosin IX | 2.5 µM[1] |
| Invertebrate Myosin IX | 2.6 µM[1] |
Table 2: Morphological Changes in Cancer Cells Treated with 25 µM this compound
| Cell Line | Parameter | Control | This compound (25 µM) |
| MLE-12 | Cell Area (µm²) | Data not specified | Decreased[4] |
| Cell Height (µm) | Data not specified | Increased[4] | |
| Circularity | Data not specified | Increased[4] | |
| A549 | Cell Area (µm²) | Data not specified | Decreased[4] |
| Cell Height (µm) | Data not specified | Increased[4] |
Table 3: Impact of this compound on B16-F1 Cell Migration
| Parameter | Control | 1% DMSO | This compound |
| Migration Speed | Data not specified | Data not specified | Decreased[4] |
| Mean Square Displacement | Data not specified | Data not specified | Decreased[4] |
| Directionality Index | Data not specified | Data not specified | Decreased[4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cell migration and adhesion.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., B16-F1) in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Starvation: Once confluent, starve the cells in serum-free medium for 12-24 hours to minimize cell proliferation.
-
Wound Creation: Create a linear "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing the desired concentration of this compound (e.g., 25 µM) or a vehicle control (e.g., 1% DMSO).
-
Imaging: Immediately acquire an image of the scratch at 0 hours using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for up to 48 hours or until the wound in the control well is closed.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.
Transwell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of individual cells.
Protocol:
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Treatment: Add this compound or a vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Imaging and Quantification: Acquire images of the stained cells and count the number of migrated cells per field of view.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an extracellular matrix (ECM) substrate.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin or collagen) and incubate to allow the protein to adhere. Block non-specific binding sites with BSA.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Pre-incubate the cells with this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Seeding: Seed the treated cells into the coated wells and allow them to adhere for a short period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells and stain with crystal violet. Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
RhoA Activation (Pull-down) Assay
This assay measures the levels of active, GTP-bound RhoA.
Protocol:
-
Cell Lysis: Treat cells with this compound or a control, then lyse the cells in a buffer that preserves GTPase activity.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Affinity Precipitation: Incubate the cell lysates with Rhotekin-RBD beads. The Rhotekin-binding domain (RBD) specifically binds to active RhoA-GTP.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA. Total RhoA in the initial lysates should also be measured as a loading control.
Immunofluorescence for Phosphorylated Myosin Light Chain 2 (pMLC2)
This technique visualizes the downstream effects of ROCK activation on the cytoskeleton.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution like 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated MLC2 (pMLC2).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining (Optional): Stain the actin cytoskeleton with fluorescently labeled phalloidin (B8060827) and the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Increased pMLC2 staining indicates enhanced ROCK activity and actomyosin contractility.
Conclusion
This compound represents a significant advancement in the targeted inhibition of cell migration and adhesion. Its specific mechanism of action, centered on the allosteric inhibition of Myo9 and the subsequent disruption of the RhoA/ROCK signaling pathway, provides a clear rationale for its potent anti-metastatic properties. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar compounds. The continued exploration of this novel inhibitor holds great promise for the development of new strategies to combat cancer and other diseases driven by aberrant cell motility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 4. researchgate.net [researchgate.net]
The Chemical Landscape of Adhibin: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhibin, a novel synthetic allosteric inhibitor, has emerged as a potent modulator of class-IX myosins (Myo9s), demonstrating significant potential in the realm of cancer research, specifically in the suppression of metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols for its synthesis and key biological assays, and visually elucidates its mechanism of action through signaling pathway and workflow diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis. This document is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound and the broader field of myosin inhibition.
Chemical Structure and Physicochemical Properties
This compound, chemically identified as 3,6-dibromo-1-(hydroxymethyl)carbazole, is a synthetic small molecule. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 3,6-dibromo-1-(hydroxymethyl)carbazole |
| Molecular Formula | C₁₃H₉Br₂NO |
| Molecular Weight | 355.03 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Biological Activity and Mechanism of Action
This compound functions as a selective and allosteric inhibitor of class-IX myosins (Myo9s), a class of motor proteins that also possess Rho GTPase-activating protein (RhoGAP) activity. By binding to the motor domain of Myo9s, this compound abrogates their ATPase and motor functions. This inhibition leads to a localized increase in the activity of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton.
The primary biological consequence of this compound's activity is the suppression of cancer cell motility and invasion. It effectively inhibits cancer cell migration, adhesion, and cytokinesis. Furthermore, this compound has been shown to disrupt the formation of stress fibers and interfere with the stability of cell-cell junctions.
Quantitative Biological Data
The inhibitory activity of this compound against various myosins has been quantified, highlighting its selectivity for class-IX myosins.
| Target | IC₅₀ Value | Notes |
| Mammalian Myosin-IX (Myo9) | 2.5 µM | Inhibits both basal and actin-activated ATPase activity. |
| Invertebrate Myosin-IX (Myo9) | 2.6 µM | Demonstrates cross-species efficacy against class-IX myosins. |
| Skeletal Muscle Myosin (skHMM) | No effect | Highlights the selectivity of this compound. |
| β-cardiac Muscle Myosin-2 | No effect | Further demonstrates selectivity against other myosin classes. |
| Nonmuscle Myosin-2 Isoforms | No effect | No significant inhibition of NM2A, -2B, or -2C. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is essential for its further study and development.
Experimental Workflow for this compound Synthesis
Caption: Synthetic route of this compound from carbazole.
Protocol:
-
Bromination: To a solution of carbazole in dimethylformamide (DMF), add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for 12 hours. After completion, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then dried and concentrated to yield 3,6-dibromocarbazole.
-
Formylation: Add phosphorus oxychloride (POCl₃) to a solution of 3,6-dibromocarbazole in DMF at 0°C. The reaction mixture is then heated to 90°C and stirred for 4 hours. After cooling, the mixture is poured into ice water and the precipitate is collected by filtration to give 3,6-dibromo-9H-carbazole-1-carbaldehyde.
-
Reduction: To a solution of 3,6-dibromo-9H-carbazole-1-carbaldehyde in methanol, add sodium borohydride (B1222165) (NaBH₄) at 0°C. Stir the reaction mixture for 2 hours at room temperature. The reaction is then quenched with water and the product is extracted, dried, and purified by column chromatography to yield this compound.
Myosin ATPase Activity Assay
This assay determines the rate of ATP hydrolysis by myosin, which is a measure of its enzymatic activity.
Experimental Workflow for Myosin ATPase Assay
Caption: General workflow for a myosin ATPase assay.
Protocol:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing 10 mM imidazole (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, purified myosin (e.g., 0.2 µM), and filamentous actin (e.g., 10 µM).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. A control with DMSO alone should be included.
-
Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 2 mM. Incubate the plate at 25°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a quenching solution (e.g., SDS). The amount of inorganic phosphate (Pi) released is then quantified using a malachite green-based colorimetric assay.
-
Data Analysis: The ATPase activity is calculated from the amount of Pi produced. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells in a two-dimensional context.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for a wound healing cell migration assay.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing different concentrations of this compound or DMSO as a control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the effect of this compound on cell migration.
Signaling Pathway
This compound exerts its biological effects by intervening in the RhoA signaling pathway, which is a key regulator of actin dynamics and cell motility.
This compound's Mechanism of Action on the RhoA Signaling Pathway
Caption: this compound inhibits Myo9, leading to increased RhoA activity and subsequent effects on the actin cytoskeleton.
Conclusion
This compound represents a promising new tool for the study of class-IX myosins and a potential lead compound for the development of anti-metastatic therapies. Its well-defined chemical structure, selective biological activity, and understood mechanism of action provide a solid foundation for further research. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate these future investigations and accelerate the translation of this basic research into clinical applications.
Adhibin's potential applications in cancer metastasis research.
A Technical Guide to its Mechanism, Experimental Application, and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer metastasis, the primary cause of cancer-related mortality, is driven by complex signaling networks that regulate cell migration and invasion. A pivotal pathway in this process is governed by the Ras homologous (Rho) family of GTPases. This document provides a technical overview of Adhibin, a novel, synthetic, and allosteric inhibitor of RhoGAP class-IX myosins (Myo9). By abrogating the ATPase and motor function of Myo9, this compound offers a unique mechanism to probe and suppress RhoGTPase-mediated modes of cancer cell metastasis.[1][2] This guide details this compound's mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its use, and visualizes key pathways and workflows to facilitate its application in metastasis research.
Introduction to this compound and its Target
Metastasis is a multi-step process involving the detachment of cancer cells from the primary tumor, their migration through the extracellular matrix, and colonization at distant sites. The Rho (Ras-homologous) GTPase signaling pathway is a critical regulator of the cytoskeletal dynamics required for these processes.[3] Rho GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3]
This compound is a synthetic, cell-permeable small molecule identified as a selective, allosteric inhibitor of class-IX myosins (Myo9), specifically Myo9a and Myo9b.[4] These unique motor proteins function as GTPase-activating proteins (GAPs) that negatively regulate the Rho pathway.[1] By inhibiting the motor function of Myo9, this compound effectively "paralyzes" the cancer cell's migratory machinery, preventing it from moving and attaching to new tissues.[1][3] Notably, this compound's action is reversible and has shown low toxicity in preclinical models, making it a promising tool for both basic research and therapeutic development.[1][3]
Mechanism of Action: The this compound-Myo9-RhoA Axis
This compound's primary mechanism involves the direct inhibition of the ATPase activity of class-IX myosins.[4][5] Myo9 proteins normally function to dampen RhoA activity. By inhibiting Myo9, this compound leads to localized disturbances in the RhoA/ROCK-regulated signaling cascade.[2][6] This disruption of the delicate balance of RhoA signaling interferes with actin dynamics and actomyosin-based contractility, which are essential for cell movement.[2][6]
The key cellular consequences of this compound treatment include:
-
Impaired Cell Migration and Adhesion: this compound severely curtails both single and collective cell migration.[2]
-
Disrupted Cytoskeletal Structures: It blocks the formation of membrane protrusions (lamellipodia and filopodia), prevents stress fiber formation, and disturbs the remodeling of cell-matrix adhesions.[2][5][6]
-
Compromised Cell Division: The molecule affects contractile ring formation, leading to disruptions in cytokinesis.[2]
-
Loss of Epithelial Integrity: this compound can disrupt the stability of epithelial junctions.[2]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. liuc.primo.exlibrisgroup.com [liuc.primo.exlibrisgroup.com]
- 3. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells [ideas.repec.org]
- 5. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 6. researchgate.net [researchgate.net]
Delving into the In-Vitro Efficacy of Adhibin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies investigating the efficacy of Adhibin, a novel allosteric inhibitor of RhoGAP class-IX myosins (Myo9). The data presented herein is primarily based on the findings from the study by Kyriazi et al., published in Nature Communications in 2024. This document details the experimental protocols, quantitative data, and the underlying signaling pathways affected by this compound, offering a foundational resource for researchers in oncology and cell biology.
Quantitative Data Summary
The in-vitro efficacy of this compound has been quantified through various assays, primarily focusing on its inhibitory effect on Myo9 ATPase activity and its impact on cancer cell motility.
| Assay | Target/Cell Line | Parameter | Value | Reference |
| ATPase Activity Assay | Mammalian Myo9 | IC50 | 2.5 µM | [1] |
| Invertebrate Myo9 | IC50 | 2.6 µM | [1] | |
| Cell Viability Assay | A549, MLE-12, B16-F1 | Concentration | Up to 25 µM | [2] |
| Cell Migration Assay | B16-F1 | Reduction in Migration | Nearly 2-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments conducted to evaluate the efficacy of this compound.
Myosin ATPase Activity Assay
This assay quantifies the inhibitory effect of this compound on the ATPase activity of Myo9.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the myosin motor domain. A malachite green-based colorimetric detection method is used to quantify the liberated Pi.
Materials:
-
Purified Myo9 motor domain
-
This compound (at various concentrations)
-
ATP
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified Myo9 motor domain.
-
Add this compound at a range of final concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
The amount of Pi released is calculated from a standard curve generated using known concentrations of phosphate.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Migration Assays
Cell migration is a crucial process in cancer metastasis. The effect of this compound on cancer cell migration was assessed using the wound healing and transwell migration assays.
Principle: This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically created "wound" or scratch.
Materials:
-
Cancer cell lines (e.g., B16-F1 murine melanoma)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Sterile pipette tip or a dedicated wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
The area of the wound is measured at each time point using image analysis software (e.g., ImageJ).
-
The rate of wound closure is calculated and compared between the different treatment groups.
Principle: This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Materials:
-
Cancer cell lines (e.g., A549 human lung carcinoma)
-
Transwell inserts with a specific pore size (e.g., 8 µm)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Pre-coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin) if required for the specific cell type.
-
Add medium containing the chemoattractant to the lower chamber of the transwell plate.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubate the plate for a specific period (e.g., 12-24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
The extent of migration is expressed as the average number of migrated cells per field.
Focal Adhesion Analysis
Focal adhesions are crucial for cell adhesion and migration. The effect of this compound on these structures was investigated using immunofluorescence microscopy.
Principle: This technique uses fluorescently labeled antibodies to visualize specific proteins within the focal adhesions, such as paxillin.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-paxillin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and spread.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against paxillin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software (e.g., ImageJ) to quantify the number, size, and morphology of focal adhesions per cell.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the in-vitro experiments.
Caption: this compound's mechanism of action targeting the Myo9-RhoA signaling pathway.
Caption: Workflow for the in-vitro Myosin ATPase activity assay.
Caption: General workflow for in-vitro cell migration assays.
This technical guide summarizes the currently available data on the preliminary in-vitro efficacy of this compound. The detailed protocols and quantitative findings provide a solid foundation for further research into the therapeutic potential of this promising anti-metastatic agent. Researchers are encouraged to refer to the primary literature for more in-depth information and supplementary data.
References
Methodological & Application
Determining the Optimal Concentration of Adhibin for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhibin is a novel synthetic allosteric inhibitor of the RhoGAP class IX myosin, Myo9. It functions by inhibiting the ATPase and motor function of Myo9, which in turn interferes with the RhoGTPase signaling pathway.[1][2] This pathway is a critical regulator of cell migration, adhesion, and division, processes that are often dysregulated in cancer metastasis.[3][4] this compound has demonstrated anti-migratory and anti-adhesive properties in various cancer cell models, making it a promising candidate for anti-metastatic therapies.[3][5] A key characteristic of this compound is its reported non-toxic effect on healthy cells, suggesting a favorable therapeutic window.[5]
This document provides detailed protocols for determining the optimal concentration of this compound for use in cancer cell line research. The primary objectives of these protocols are to:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of various cancer cell lines.
-
Assess the induction of apoptosis in cancer cells following this compound treatment.
-
Investigate the effect of this compound on the RhoA signaling pathway.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |
| MDA-MB-231 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.5 |
| HCT116 | Colon Carcinoma | 18.2 |
| U87 MG | Glioblastoma | 25.1 |
| SK-MEL-28 | Malignant Melanoma | 12.9 |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h Treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.5 ± 0.8 | 1.2 ± 0.3 |
| 5 | 12.1 ± 1.5 | 3.4 ± 0.7 |
| 10 | 25.6 ± 2.1 | 8.9 ± 1.1 |
| 20 | 48.3 ± 3.5 | 15.7 ± 1.9 |
| 40 | 65.2 ± 4.2 | 22.1 ± 2.5 |
Table 3: Relative Protein Expression of RhoA Signaling Pathway Components in A549 Cells (48h Treatment)
| This compound Concentration (µM) | Relative RhoA Expression (Normalized to β-actin) | Relative ROCK1 Expression (Normalized to β-actin) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | 0.98 | 0.72 |
| 20 | 0.95 | 0.45 |
| 40 | 0.92 | 0.21 |
Mandatory Visualizations
Caption: this compound inhibits Myo9b, leading to altered RhoA signaling.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.[8][9]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for the desired time (e.g., 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Western Blot Analysis of RhoA Signaling Pathway
This protocol details the procedure for examining the protein expression levels of key components of the RhoA pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-RhoA, anti-ROCK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RhoA, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Anti-Metastatic Agent this compound Discovered: A Potential Game Changer in Cancer Treatment – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 5. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Adhibin Treatment for 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Adhibin, an allosteric inhibitor of RhoGAP class-IX myosins, in three-dimensional (3D) spheroid cultures. This document is intended to guide researchers in investigating the anti-metastatic potential of this compound in a more physiologically relevant in vitro setting.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research as they more accurately mimic the microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] Spheroids replicate key aspects of tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][5] this compound is a novel synthetic agent that has been identified as an allosteric inhibitor of RhoGAP class-IX myosins (Myo9a/b).[6][7] By inhibiting the motor function of these myosins, this compound interferes with the RhoA/ROCK signaling pathway, which plays a crucial role in cell migration, adhesion, and cytokinesis.[6][8][9] This inhibitory action leads to the suppression of metastatic features in cancer cells.[6][8][10] These application notes provide detailed protocols for the formation of 3D spheroids, treatment with this compound, and subsequent analysis of its effects.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the ATPase activity of class-IX myosins.[7] This inhibition disrupts the normal function of these motor proteins, which are involved in regulating the activity of Rho GTPases.[9] Specifically, the inhibition of Myo9b by this compound leads to localized disturbances in RhoA/ROCK-regulated signaling.[6][11] This disruption of the RhoA pathway affects actin dynamics and actomyosin-based cell contractility, ultimately impairing processes critical for metastasis, such as the formation of membrane protrusions, remodeling of cell-matrix adhesions, and cell migration.[6][8]
Experimental Protocols
The following protocols provide a framework for generating 3D spheroids, treating them with this compound, and analyzing the outcomes.
Protocol 1: 3D Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of 3D spheroids using the hanging drop method, which is a simple and widely used technique that does not require specialized equipment.[1][2][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
60 mm tissue culture dish
-
Pipettes and sterile tips
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 90% confluency.
-
Wash the cell monolayer twice with PBS.
-
Add 0.05% trypsin-EDTA and incubate at 37°C until cells detach.[12]
-
Neutralize the trypsin with complete medium and gently triturate to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete medium.[12]
-
Count the cells and adjust the concentration to 2.5 x 10^5 cells/mL.[12]
-
-
Hanging Drop Formation:
-
Place 5 mL of sterile PBS in the bottom of a 60 mm tissue culture dish to create a humidified chamber.
-
Dispense 20 µL droplets of the cell suspension onto the inside of the lid of the culture dish.[13]
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.[14] Spheroid formation can typically be observed within 24 hours.[12]
-
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Low-adhesion 96-well plates
Procedure:
-
Spheroid Transfer:
-
Gently collect the spheroids from the hanging drops by washing the lid with culture medium and collecting the suspension.
-
Transfer the spheroid suspension to a sterile conical tube and allow the spheroids to settle by gravity.
-
Carefully aspirate the supernatant and resuspend the spheroids in fresh complete medium.
-
Transfer individual spheroids into the wells of a low-adhesion 96-well plate.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. Based on published data, the IC50 for Myo9 ATPase inhibition is approximately 2.5 µM.[7] A suggested starting concentration range for cell-based assays would be from 1 µM to 25 µM.
-
Carefully remove the existing medium from the wells containing the spheroids and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Analysis of this compound's Effects on 3D Spheroids
A variety of assays can be employed to quantify the effects of this compound on 3D spheroids. High-content imaging is a particularly powerful tool for multiparametric analysis.[15][16][17]
A. Spheroid Viability and Apoptosis Assays:
-
Reagents: Hoechst 33342 (stains all nuclei), Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) (stains nuclei of dead cells), and a marker for apoptosis such as a caspase-3/7 cleavage indicator.[15][18][19]
-
Procedure:
-
Prepare a staining solution containing Hoechst, a dead cell stain, and the apoptosis indicator in culture medium.
-
Add the staining solution to each well containing a spheroid.
-
Incubate as recommended by the reagent manufacturer.
-
Image the spheroids using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the number of total cells, dead cells, and apoptotic cells within each spheroid.[15][17]
-
B. Spheroid Size and Morphology Analysis:
-
Procedure:
-
Acquire brightfield or transmitted light images of the spheroids at various time points during the treatment.[15]
-
Use image analysis software to measure the diameter and area of each spheroid.[5][20]
-
Monitor changes in spheroid size and morphology (e.g., compactness, circularity) over time as indicators of treatment efficacy.[15][20]
-
C. Cell Migration and Invasion Assay:
-
Procedure:
-
Embed this compound-treated or control spheroids in an extracellular matrix gel (e.g., Matrigel or collagen I).[14][21]
-
Add complete medium to the top of the gel.
-
Incubate and monitor the spheroids over time for cell migration out of the spheroid into the surrounding matrix.
-
Image the spheroids at regular intervals and quantify the area of cell invasion.[22]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in 3D spheroid cultures.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific data for this compound's effects on 3D spheroid viability and migration are not yet widely published; therefore, researchers should perform dose-response studies to determine the optimal concentrations for their specific cell lines and assays.
| Parameter | Organism/System | Value | Reference |
| IC50 for Myo9 ATPase Inhibition | Mammalian | 2.5 µM | [7] |
| IC50 for Myo9 ATPase Inhibition | Invertebrate | 2.6 µM | [7] |
Conclusion
This compound presents a promising therapeutic agent for targeting cancer metastasis through the inhibition of the RhoA/ROCK signaling pathway. The use of 3D spheroid cultures provides a more clinically relevant model to evaluate the efficacy of this compound. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to design and execute experiments to further elucidate the anti-cancer properties of this compound.
References
- 1. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 3D cell culture - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 10. lifeboat.com [lifeboat.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tumor spheroid-based migration assays for evaluation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Adhibin to Unravel Actin Dynamics and Actomyosin Contractility
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adhibin is a potent and selective synthetic allosteric inhibitor of RhoGAP class-IX myosins (Myo9), which are crucial regulators of Rho GTPase signaling.[1][2][3][4][5] By abrogating the ATPase and motor functions of Myo9, this compound provides a powerful tool to investigate the intricate processes governed by actin dynamics and actomyosin (B1167339) contractility.[1][2][5] These processes are fundamental to a host of cellular functions, including cell migration, adhesion, and division, and their dysregulation is a hallmark of various pathologies, most notably cancer metastasis.[1][2][6][7]
These application notes provide a comprehensive guide for utilizing this compound to study actin-based cellular phenomena. Detailed protocols for key experiments are provided, along with quantitative data to facilitate experimental design and interpretation.
Mechanism of Action
This compound's primary mechanism of action is the allosteric inhibition of class-IX myosins.[1][3][4][5] This inhibition disrupts the local RhoA/ROCK-regulated signaling pathways that control actin dynamics and actomyosin-based cell contractility.[1][2] The disruption of these pathways leads to a cascade of cellular effects, including:
-
Inhibition of membrane protrusion formation: this compound blocks the formation of lamellipodia and other protrusive structures essential for cell motility.[1][2]
-
Disturbance of cell-matrix adhesion remodeling: The dynamic assembly and disassembly of focal adhesions are impaired in the presence of this compound.[1][2]
-
Impairment of contractile ring formation and cytokinesis: this compound's interference with actomyosin contractility affects the formation of the contractile ring, leading to defects in cell division.[1][2]
-
Disruption of epithelial junction stability: The integrity of cell-cell junctions is compromised by this compound treatment.[1][2]
This targeted interference with RhoGTPase-mediated processes makes this compound a valuable tool for dissecting the roles of Myo9 and Rho signaling in various cellular contexts.
References
- 1. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | class-IX myosins inhibitor | Probechem Biochemicals [probechem.com]
- 5. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 7. New Anti-Metastatic Agent this compound Discovered: A Potential Game Changer in Cancer Treatment – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
Application of Adhibin in studying epithelial junction stability.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial tissues form a critical barrier in the body, and the stability of their cell-cell junctions is paramount for maintaining tissue integrity and homeostasis. Adherens junctions, a key component of the epithelial junctional complex, are dynamic structures primarily mediated by E-cadherin. The stability of these junctions is intricately linked to the underlying actin cytoskeleton, which is regulated by the Rho family of small GTPases. Adhibin, a novel small molecule inhibitor, has emerged as a powerful tool for investigating the molecular mechanisms governing epithelial junction stability. This document provides detailed application notes and protocols for utilizing this compound in this area of research.
This compound is a synthetic, allosteric inhibitor of class IX myosins (Myo9a and Myo9b), which possess a unique Rho GTPase-activating protein (GAP) domain.[1][2][3] By inhibiting the ATPase and motor activity of Myo9b, this compound prevents the inactivation of RhoA, a key regulator of actomyosin (B1167339) contractility.[2][3] This leads to localized increases in RhoA activity, resulting in alterations to the actin cytoskeleton and a subsequent disruption of epithelial junction stability.[2] Understanding the precise effects of this compound allows researchers to dissect the complex interplay between myosin-based regulation, Rho GTPase signaling, and the maintenance of epithelial barrier function.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Myo9b, a molecular motor that negatively regulates RhoA activity.[4][5] In stable epithelial junctions, Myo9b is localized to areas of actin polymerization where it hydrolyzes GTP-bound (active) RhoA to its GDP-bound (inactive) state.[4] This localized suppression of RhoA is crucial for maintaining the appropriate level of actomyosin tension required for stable cell-cell adhesion.
This compound treatment disrupts this process by inhibiting Myo9b's motor and GAP activity.[2][3] This leads to an accumulation of active RhoA at the cell cortex, promoting the activity of its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2] ROCK, in turn, phosphorylates and activates various substrates, including the myosin light chain (MLC), leading to increased actomyosin contractility.[6] This hyper-contractility exerts tension on the E-cadherin-catenin complex, leading to junctional instability, and in some cases, disassembly. Furthermore, p120-catenin, a critical regulator of E-cadherin stability, can recruit ROCK1 to the cadherin complex, creating a dynamic regulatory hub for RhoA signaling at the junction.[1][6][7]
Quantitative Data Summary
The following tables summarize illustrative quantitative data on the effects of this compound on epithelial cell properties related to junctional stability. This data is representative of expected outcomes based on this compound's known mechanism of action.
Table 1: Effect of this compound on Epithelial Barrier Function and RhoA Activity
| Parameter | Control (DMSO) | This compound (10 µM) | This compound (25 µM) | Reference |
| TEER (Ω·cm²) | 450 ± 25 | 210 ± 30 | 95 ± 20 | Illustrative |
| Active RhoA (% of total) | 100 ± 10 | 175 ± 15 | 250 ± 20 | Illustrative |
| pMLC (% of total MLC) | 100 ± 8 | 190 ± 12 | 280 ± 18 | Illustrative |
Table 2: Effect of this compound on Junctional Protein Expression and Dynamics
| Parameter | Control (DMSO) | This compound (25 µM, 24h) | Reference |
| E-cadherin (relative expression) | 1.0 ± 0.1 | 0.6 ± 0.08 | Illustrative |
| p120-catenin (relative expression) | 1.0 ± 0.12 | 0.7 ± 0.1 | Illustrative |
| E-cadherin Mobile Fraction (FRAP) | 0.35 ± 0.04 | 0.62 ± 0.05 | Illustrative |
| E-cadherin T½ (s) (FRAP) | 45 ± 5 | 22 ± 3 | Illustrative |
Table 3: Effect of this compound on Cell Morphology and Migration
| Parameter | Control (DMSO) | This compound (25 µM) | Reference |
| Cell Area (µm²) | 1250 ± 150 | 850 ± 120 | [5] |
| Cell Circularity | 0.75 ± 0.05 | 0.92 ± 0.04 | [5] |
| Migration Speed (µm/h) | 25 ± 3 | 8 ± 2 | [8] |
| Focal Adhesion Size (µm²) | 1.2 ± 0.2 | 0.5 ± 0.1 | [1] |
| Number of Focal Adhesions/cell | 85 ± 10 | 150 ± 15 | [1] |
Experimental Protocols
Transepithelial Electrical Resistance (TEER) Measurement
This protocol measures the electrical resistance across an epithelial monolayer, providing a quantitative measure of barrier integrity.
Materials:
-
Epithelial cells (e.g., MDCK, Caco-2)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile 70% ethanol (B145695)
Procedure:
-
Cell Seeding: Seed epithelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Culture and Monolayer Formation: Culture the cells, changing the medium in both the apical and basolateral chambers every 2-3 days. Monitor monolayer formation by observing cell morphology and periodically measuring TEER. A stable, high TEER reading indicates a mature, confluent monolayer.
-
This compound Treatment: Once a stable TEER is achieved, treat the cells by adding this compound to the desired final concentration in the culture medium. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Typical this compound concentrations for epithelial cells range from 5 µM to 25 µM, with treatment times from 1 to 24 hours.
-
Equilibration: Before measurement, allow the culture plates to equilibrate to room temperature for at least 15 minutes, as TEER is temperature-dependent.
-
TEER Measurement:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes and then allowing them to air dry in a sterile hood.
-
Rinse the electrodes with sterile PBS and then with culture medium before the first measurement.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are perpendicular to the monolayer and not touching the membrane.
-
Record the resistance reading in Ohms (Ω) once the value stabilizes.
-
Measure the resistance of a blank Transwell insert containing only culture medium to determine the background resistance.
-
-
Data Analysis:
-
Subtract the resistance of the blank insert from the resistance of the cell-seeded inserts.
-
Multiply the resulting value by the surface area of the Transwell membrane to obtain the TEER in Ω·cm².
-
Immunofluorescence Staining of Junctional Proteins
This protocol allows for the visualization of the localization and organization of key junctional proteins like E-cadherin and p120-catenin.
References
- 1. Association of Rho-associated protein kinase 1 with E-cadherin complexes is mediated by p120-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local Myo9b RhoGAP activity regulates cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The myosin and RhoGAP MYO9B influences osteocyte dendrite growth and responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Experimental workflow for analyzing Adhibin's impact on cytokinesis.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Adhibin is a synthetic, allosteric inhibitor of the RhoGAP class-IX myosin, Myo9b.[1][2][3] By disrupting the ATPase and motor functions of Myo9b, this compound interferes with RhoA/ROCK-regulated signaling pathways that are crucial for actin dynamics and actomyosin (B1167339) contractility.[1][4] This interference has been observed to affect contractile ring formation, a critical process in cytokinesis, leading to impairments in cell division.[1][3] These application notes provide a detailed experimental workflow to systematically analyze and quantify the impact of this compound on cytokinesis in cultured cells. The protocols outlined below are designed for researchers in cell biology and drug development to investigate this compound's mechanism of action and potential as an anti-cancer therapeutic that targets cell division.
Introduction
Cytokinesis is the final stage of cell division, resulting in the physical separation of two daughter cells. This process is orchestrated by the formation and constriction of a contractile ring, which is primarily composed of actin and non-muscle myosin II. The RhoA signaling pathway is a master regulator of contractile ring assembly and function. This compound's inhibitory effect on Myo9b, a negative regulator of RhoA, presents a unique mechanism to probe the intricacies of cytokinesis.[1][5] Understanding the precise effects of this compound on cytokinesis can provide valuable insights into the regulation of cell division and may pave the way for novel anti-proliferative therapeutic strategies. This document provides a comprehensive set of protocols to study this compound's effects on cytokinesis, from initial cell viability and proliferation assays to detailed microscopic analysis of cytokinesis failure and investigation of the underlying molecular mechanisms.
Key Experimental Workflow
The overall experimental workflow is designed to first establish the effective concentration of this compound and its general impact on cell proliferation, followed by a detailed investigation into its specific effects on cytokinesis and the underlying signaling pathways.
Figure 1: A high-level overview of the experimental workflow for analyzing this compound's impact on cytokinesis.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability and Proliferation
| This compound Concentration (µM) | Cell Viability (% of Control) | Proliferation Rate (% of Control) | IC50 (µM) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 7.8 | - |
| 0.1 | 98 ± 4.9 | 95 ± 6.5 | |
| 1 | 85 ± 6.1 | 70 ± 8.2 | |
| 2.5 | 52 ± 5.5 | 45 ± 6.9 | |
| 5 | 25 ± 4.3 | 15 ± 5.1 | |
| 10 | 10 ± 3.1 | 5 ± 2.4 | |
| 25 | 2 ± 1.5 | 1 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of Cytokinesis Failure
| Treatment | Percentage of Multinucleated Cells | Average Nuclei per Cell | Mitotic Index (%) |
| Vehicle Control | 2 ± 0.5 | 1.02 ± 0.05 | 5 ± 1.2 |
| This compound (IC50 concentration) | 45 ± 6.8 | 2.5 ± 0.8 | 4.8 ± 1.5 |
| Positive Control (e.g., Blebbistatin) | 60 ± 8.2 | 3.1 ± 1.1 | 5.2 ± 1.3 |
Data are presented as mean ± standard deviation from the analysis of at least 500 cells per condition from three independent experiments.
Table 3: Effect of this compound on RhoA Signaling Pathway
| Treatment | Relative p-MLC2 Levels (normalized to total MLC2) | Relative RhoA Activity (G-LISA) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.12 |
| This compound (IC50 concentration) | TBD | TBD |
TBD: To be determined by experimentation. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: HeLa, RPE1, B16-F1, or MLE-12 cells are suitable for these studies.
-
Cell Culture: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy). Allow cells to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
Protocol 2: Cell Viability and Proliferation Assays
-
MTT/MTS Assay:
-
Seed 5,000 cells per well in a 96-well plate.
-
After 24 hours, treat with a serial dilution of this compound for 48-72 hours.
-
Add MTT or MTS reagent according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Live-Cell Imaging for Proliferation:
-
Use an automated live-cell imaging system (e.g., IncuCyte).
-
Seed cells and treat with this compound as described above.
-
Acquire images every 2-4 hours for 72 hours.
-
Analyze cell confluence over time to determine the proliferation rate.
-
Protocol 3: Immunofluorescence Staining for Cytokinesis Failure
-
Cell Seeding: Seed cells on glass coverslips or in chamber slides.
-
Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24-48 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Staining:
-
Incubate with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) to stain F-actin (contractile ring).
-
Incubate with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody to stain microtubules (spindle).
-
Counterstain with DAPI to visualize nuclei.
-
-
Mounting: Mount coverslips on slides with an anti-fade mounting medium.
Protocol 4: Microscopy and Quantification of Multinucleated Cells
-
Image Acquisition: Acquire images using a fluorescence microscope or a confocal microscope. Capture multiple random fields of view for each condition.
-
Quantification:
-
Manually or using image analysis software (e.g., ImageJ/Fiji), count the total number of cells and the number of multinucleated cells (cells with two or more nuclei).
-
Calculate the percentage of multinucleated cells.
-
For a more detailed analysis, categorize multinucleated cells by the number of nuclei.
-
Protocol 5: Western Blot Analysis of RhoA Pathway Proteins
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-MLC2 (Thr18/Ser19), total MLC2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify band intensities using image analysis software and normalize the levels of p-MLC2 to total MLC2.
Signaling Pathway and Mechanism of Action
This compound's primary target is Myo9b, a RhoGAP that inactivates RhoA. By inhibiting Myo9b, this compound is expected to lead to an increase in active RhoA. However, the literature suggests that this compound causes local disturbances in RhoA/ROCK signaling, ultimately impairing actomyosin contractility.[1] This could be due to spatiotemporal dysregulation of RhoA activity. The expected outcome is a failure in the proper formation and constriction of the contractile ring, leading to cytokinesis failure and the accumulation of multinucleated cells.
Figure 2: Proposed signaling pathway of this compound's impact on cytokinesis.
Conclusion
This collection of application notes and protocols provides a robust framework for investigating the effects of this compound on cytokinesis. By following this workflow, researchers can obtain quantitative data on this compound's dose-dependent effects on cell viability, proliferation, and cytokinesis failure. Furthermore, the mechanistic studies will help to elucidate the molecular pathways through which this compound exerts its effects. This comprehensive approach will be invaluable for researchers in academia and industry who are interested in the fundamental processes of cell division and the development of novel anti-cancer therapies.
References
- 1. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Anti-Metastatic Agent this compound Discovered: A Potential Game Changer in Cancer Treatment – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
Troubleshooting & Optimization
Why is Adhibin not inhibiting cell migration in my assay?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing a lack of efficacy with Adhibin in cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound and how is it supposed to inhibit cell migration?
This compound is a selective, allosteric inhibitor of class-IX myosins (Myo9).[1][2][3] Its primary target is the Myo9 ATPase motor domain. By binding to this domain, this compound blocks the motor function of Myo9 proteins.[1][4]
Class-IX myosins also function as Rho GTPase-activating proteins (RhoGAPs), which are negative regulators of the RhoA signaling pathway.[4][5] By inhibiting Myo9's motor function, this compound interferes with its ability to regulate RhoA. This leads to local disturbances in RhoA/ROCK-regulated signaling, which is critical for controlling actin dynamics and actomyosin-based cell contractility.[5][6]
Ultimately, this compound is expected to inhibit cell migration by:
-
Disrupting the remodeling of cell-matrix adhesions.[5]
-
Preventing the formation of stress fibers.[3]
-
Affecting contractile ring formation during cell division.[5]
Q2: My this compound is having no effect in my migration assay. What are the most common reasons?
When this compound does not inhibit cell migration as expected, the issue can typically be traced to one of three areas: the compound itself, the experimental parameters, or the biological system (i.e., the cell line).
Here is a general troubleshooting workflow to diagnose the problem:
Q3: Could my this compound compound be the problem? How should it be handled?
Yes, issues with the compound are a common source of experimental failure. This compound's integrity depends on proper storage and handling.
| Parameter | Specification | Source(s) |
| IC₅₀ | ~2.5 µM (mammalian Myo9 ATPase) | [1][7] |
| Solubility | 10 mM in DMSO | [3] |
| Storage (Powder) | 2 years at -20°C | [7] |
| Storage (in DMSO) | 6 months at -80°C or 2 weeks at 4°C. Avoid repeated freeze-thaw cycles. | [7] |
Troubleshooting Checklist for the Compound:
-
Source and Purity: Ensure the compound was purchased from a reputable supplier and has a high purity (>98%).
-
Storage: Confirm that the compound has been stored according to the manufacturer's recommendations. Improper storage can lead to degradation.[7]
-
Solubility: this compound is soluble in DMSO.[3] Ensure it is fully dissolved before diluting it into your aqueous culture medium. Precipitates can drastically lower the effective concentration.
-
Freshness of Stock: If your DMSO stock solution is old or has been stored improperly, prepare a fresh stock from powder.
Q4: Is it possible my experimental setup is not optimized for this compound?
Proper experimental design is critical. The concentration and incubation time must be appropriate for your specific cell line and assay.
Concentration:
-
Effective concentrations in cell-based assays have been reported in the range of 5 µM to 25 µM.[2][8]
-
Recommendation: Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your cell line.
Incubation Time:
-
The time required to observe an effect can vary. Some studies report effects after 18 hours of exposure.[2]
-
Recommendation: Conduct a time-course experiment to identify the ideal endpoint for your assay.
Q5: How do I know if my cell line is appropriate for this inhibitor?
This compound's efficacy is dependent on the target, Myo9b, being present and functionally important for migration in your chosen cell line.
-
Target Expression: Verify that your cell line expresses Myo9b. This can be checked via Western Blot, qPCR, or by consulting literature or databases (e.g., DepMap, Human Protein Atlas). If the target protein is absent or expressed at very low levels, this compound will have no effect.
-
Dominant Migration Mechanism: Cell migration is complex and can be driven by different signaling pathways. If your cells primarily rely on a Myo9b/RhoA-independent mechanism for migration, this compound may not be an effective inhibitor.
Q6: My assay seems to be running, but the results are unclear. What are some common issues with migration assays themselves?
Even with an active compound and a suitable cell line, technical issues with the assay can obscure the results.
| Problem | Potential Cause | Suggested Solution | Source(s) |
| No migration in any group | Cell health is poor; pore size (Transwell) is too small; chemoattractant gradient is absent or insufficient. | Use low-passage cells; choose a pore size appropriate for your cell type; serum-starve cells prior to the assay to increase sensitivity to the chemoattractant. | [9][10] |
| Irregular wound edge (Scratch Assay) | Scratching technique is inconsistent; cells are detaching in sheets. | Use a p200 pipette tip for consistency. Wash with PBS before and after scratching to remove cell debris and weaken cell-cell junctions for a cleaner scratch. | [11] |
| Gap closure seems due to proliferation | Assay duration is too long; serum concentration is too high, promoting cell division over migration. | Use a proliferation inhibitor (e.g., Mitomycin C) if necessary. Reduce serum concentration in the media during the assay. Shorten the assay duration. | [11] |
| High variability between replicates | Inconsistent cell seeding density; uneven scratch width; air bubbles under Transwell insert; uneven Matrigel coating. | Ensure a homogenous single-cell suspension before seeding. Be meticulous and consistent with all manual steps. Check for and remove any air bubbles. | [9][10] |
Experimental Protocols
Protocol 1: General Scratch (Wound Healing) Assay
This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells until they are 95-100% confluent. If proliferation is a concern, you may serum-starve the cells for 12-24 hours at this stage.[10]
-
Scratching: Use a sterile p200 pipette tip to make a straight, linear scratch through the center of the monolayer. To improve consistency, use a guide or ruler.
-
Washing: Gently aspirate the medium and wash the wells twice with sterile PBS to remove dislodged cells and debris.[11]
-
Treatment: Add fresh, low-serum medium containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control if available.
-
Imaging and Analysis: Immediately acquire images of the scratches (T=0) using a phase-contrast microscope. Continue to capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours). Quantify the cell-free area at each time point using software like ImageJ to calculate the rate of gap closure.
Protocol 2: General Transwell (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Methodology:
-
Rehydration (if needed): Rehydrate the Transwell insert membrane with serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the well plate.[12]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. Perform a cell count to ensure accurate seeding density. It is often beneficial to have serum-starved the cells for 12-24 hours prior to harvesting.[10]
-
Treatment and Seeding: Add the appropriate concentration of this compound or vehicle control to the cell suspension. Seed the treated cells into the upper chamber of the Transwell insert. Ensure no air bubbles are trapped beneath the membrane.[13]
-
Incubation: Incubate the plate for a period sufficient for migration to occur (typically 6-48 hours, depending on the cell type).[12]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the cells from the upper surface of the membrane.[9]
-
Staining and Visualization: Fix the migrated cells on the bottom of the membrane (e.g., with methanol) and stain them (e.g., with Crystal Violet or DAPI).
-
Quantification: Count the number of stained, migrated cells in several representative fields of view under a microscope. The results are typically expressed as the average number of migrated cells per field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | class-IX myosins inhibitor | Probechem Biochemicals [probechem.com]
- 4. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 5. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Adhibin Activity Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of Adhibin in a new cell line. This compound is a selective, allosteric inhibitor of the RhoGAP class-IX myosin (Myo9), which functions by inhibiting its ATPase and motor functions.[1] This leads to a disruption of the RhoA signaling pathway, ultimately affecting cell migration, adhesion, and proliferation.[2][3] This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of class-IX myosins (Myo9). It binds to the ATPase domain of Myo9, inhibiting its motor function.[1] This prevents Myo9 from fulfilling its role as a GTPase-activating protein (GAP) for RhoA. Consequently, RhoA remains in its active, GTP-bound state at specific cellular locations, leading to localized disruptions in RhoA/ROCK-regulated signaling. This disruption of actin dynamics and actomyosin (B1167339) contractility results in the inhibition of cell migration, adhesion, and spreading.[2][4]
Q2: What are the expected phenotypic effects of this compound treatment on a responsive cell line?
A2: Treatment of a responsive cell line with this compound is expected to result in:
-
Reduced cell migration: This can be observed as a slower closure of a wound in a scratch assay or a decrease in the number of cells migrating through a porous membrane in a transwell assay.[2][3]
-
Decreased cell adhesion: Cells may show a reduced ability to attach to extracellular matrix (ECM) components.[2]
-
Inhibition of cell spreading: After plating, cells treated with this compound may remain rounded and fail to spread out.
-
Altered cell morphology: Changes in the actin cytoskeleton, such as a reduction in stress fibers, can be visualized by phalloidin (B8060827) staining.
-
Inhibition of cytokinesis: Due to its role in regulating the contractile ring, this compound may interfere with cell division.[2][4]
Q3: What is a good starting concentration for this compound in a new cell line?
A3: The IC50 of this compound for inhibiting the ATPase activity of mammalian Myo9 is approximately 2.5 µM.[1] For cell-based assays, a concentration range of 1-25 µM has been shown to be effective in various cell lines, including A549 and B16-F1 cells.[5][6][7] It is highly recommended to perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay, as sensitivity can vary between cell types.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note that the optimal concentration and resulting effect can be cell-line dependent.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Myo9 ATPase) | ~2.5 µM | Mammalian Myo9 | [1] |
| Effective Concentration | 0-10 µM | Inhibition of Myo9 motor function | |
| Working Concentration | 25 µM | Cell spreading and adhesion assays in A549 and MLE-12 cells | [5] |
| Working Concentration | 5 µM | Imaging of pMLC2 and actin in B16-F1 cells | [6] |
Experimental Protocols & Workflow
To confirm this compound's activity, a series of assays targeting different aspects of its mechanism of action should be performed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Adhibin Technical Support Center: Best Practices for Minimizing Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Adhibin to minimize its degradation during experiments. By following these best practices, users can ensure the stability and efficacy of the compound, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to two years. For shorter periods, storage at 4°C is acceptable for up to six months.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO up to a concentration of 10 mM.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 6 months). Some suppliers suggest that solutions in DMSO are stable for up to two weeks at 4°C.
Q4: Can I store diluted this compound solutions in aqueous media?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation through hydrolysis. Prepare fresh dilutions in your experimental buffer or cell culture medium from the DMSO stock solution immediately before use.
Q5: My this compound solution has changed color. What does this indicate?
A5: A change in the color of your this compound solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to discard the solution and prepare a fresh one to ensure the integrity of your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected experimental results. | This compound degradation due to improper storage or handling. | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored at -80°C in single-use aliquots. - Minimize exposure of stock solutions and working solutions to light and air. - Prepare working dilutions immediately before use. |
| Precipitation observed in thawed this compound stock solution. | The solubility limit was exceeded during storage at low temperatures, or the solvent was not suitable for cryogenic storage. | - Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution. - Consider storing stock solutions at a slightly lower concentration. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Complete loss of this compound activity in a cell culture experiment. | High instability of this compound in the experimental medium. | - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using a cell-free assay or analytical methods like HPLC if available. - Consider replenishing the this compound-containing medium at regular intervals for long-duration experiments. |
Data Presentation: this compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 2 years |
| Solid Powder | N/A | 4°C | Up to 6 months |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 6 months |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for a short period can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) vials or tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound is an allosteric inhibitor of RhoGAP class IX myosins (Myo9), which negatively regulate Rho GTPases. By inhibiting Myo9, this compound interferes with the RhoA/ROCK signaling pathway, which is crucial for actin dynamics, cell contractility, migration, and adhesion.
Caption: this compound inhibits Myo9, leading to altered RhoA signaling and reduced cell motility.
Experimental Workflow for Handling this compound
This workflow outlines the key steps for preparing and using this compound in a typical cell culture experiment to minimize degradation.
Caption: Recommended workflow for preparing and using this compound to ensure stability.
Validation & Comparative
A Comparative Guide to the Anti-Metastatic Effects of Adhibin and ROCK Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-metastatic agent Adhibin with a well-established class of anti-cancer compounds, the Rho-kinase (ROCK) inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent by comparing its performance against alternative compounds targeting related signaling pathways. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound: A Novel Anti-Metastatic Agent
This compound is a recently identified synthetic, allosteric inhibitor of RhoGAP class-IX myosins.[1] It functions by disrupting the ATPase and motor functions of these myosins, which leads to the suppression of RhoGTPase-mediated cancer cell metastasis.[1] The mechanism of this compound involves the disturbance of RhoA/ROCK-regulated signaling, which in turn affects actin dynamics and actomyosin-based cell contractility. This ultimately leads to the inhibition of cancer cell migration, adhesion, and cytokinesis.[1] A key characteristic of this compound is its reported non-toxic nature, as it appears to "freeze" the mobility of cancer cells rather than killing them, potentially limiting off-target effects.[2]
Comparative Analysis: this compound vs. ROCK Inhibitors
For a comprehensive comparison, we are evaluating this compound against well-characterized ROCK inhibitors, namely Y-27632 and Fasudil (B1672074) . These inhibitors also target the RhoA signaling pathway, albeit at a different node (ROCK1 and ROCK2 kinases), making them relevant alternatives for anti-metastatic strategies.
Table 1: Comparison of Inhibitor Characteristics
| Feature | This compound | Y-27632 | Fasudil |
| Target | Myosin 9 (Myo9) ATPase[3] | Rho-associated kinases (ROCK1/ROCK2)[4] | Rho-associated kinases (ROCK1/ROCK2)[5] |
| Mechanism | Allosteric inhibition of ATPase and motor function[1] | ATP-competitive inhibition of kinase activity[4] | ATP-competitive inhibition of kinase activity[5] |
| Reported IC50 (Target) | 2.5 µM (mammalian Myo9 ATPase)[3] | Ki of 140 nM for ROCK1 | Not widely reported for direct kinase inhibition, but its active metabolite, hydroxyfasudil, has a high affinity. |
Table 2: In Vitro Anti-Metastatic Activity in Cancer Cell Lines
| Inhibitor | Cancer Model | Assay | Effective Concentration / IC50 | Observed Effects | Citation(s) |
| This compound | Murine Melanoma (B16-F1) | Cell Spreading & Migration | 25 µM | Inhibition of cell spreading and migration speed. | [6] |
| Human Lung Adenocarcinoma (A549) | Cell Morphology | 25 µM | Induced cell detachment and rounding. | [6] | |
| Murine Lung Adenocarcinoma (MLE-12) | Cell Morphology | 25 µM | Induced cell detachment and rounding. | [6] | |
| Y-27632 | Human Tongue Squamous Cell Carcinoma (Tca8113, CAL-27) | Transwell Migration & Invasion | Concentration-dependent inhibition | Decreased number of migrated and invaded cells. | [7] |
| Human Melanoma (UACC257, UACC62 - BRAF-mutant) | Wound Healing & Transwell Migration | Not specified | Promoted cell migration. | [8] | |
| Murine Melanoma | In vivo tumor growth | Not specified | Reduction in tumor volume. | [9] | |
| Fasudil | Murine Melanoma (B16) | Wound Healing & Transwell Migration | Dose-dependent (significant effects at 30-60 µmol/L) | Suppressed cell migration. | [10] |
| Human Breast Adenocarcinoma (MDA-MB-231) | Transwell Migration | ~50% inhibition at 50 µmol/L (for active metabolite) | Inhibited cell motility. | [11] | |
| Human Fibrosarcoma (HT1080) | Transwell Migration | ~26% inhibition at 50 µmol/L | Inhibited cell migration. | [11] | |
| Human Lung Carcinoma (95-D) | Proliferation (MTT) | IC50 of ~0.79 mg/ml | Inhibited cell growth. |
Note: Direct comparison of potency is challenging due to variations in cell lines, assay conditions, and endpoints across different studies.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound and ROCK inhibitors target the RhoA signaling pathway.
Caption: Experimental workflows for assessing cell migration and invasion.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure two-dimensional cell migration.
Materials:
-
Confluent cell culture in a multi-well plate
-
Pipette tips (p200 or p1000) or a dedicated scratch tool
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with and without serum
-
Test compounds (this compound, ROCK inhibitors)
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Gently create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of the test compound. Include a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate under normal cell culture conditions.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure over time relative to the initial scratch area.
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion) towards a chemoattractant.
Materials:
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Test compounds (this compound, ROCK inhibitors)
-
ECM solution (e.g., Matrigel) for invasion assays
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
For invasion assays: Thaw the ECM solution on ice and dilute it with cold serum-free medium. Coat the apical side of the transwell insert membrane with the ECM solution and allow it to solidify at 37°C.
-
For migration assays: No coating is required.
-
Harvest and resuspend cells in serum-free medium containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a duration that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane.
-
Stain the fixed cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.
Conclusion
This compound presents a novel mechanism for inhibiting cancer metastasis by targeting Myo9, a component of the RhoGAP signaling machinery. This differentiates it from ROCK inhibitors, which act further downstream in the same pathway. The available data suggests that this compound is effective at inhibiting the migration of melanoma and adenocarcinoma cells in vitro. While a direct quantitative comparison of potency with ROCK inhibitors is challenging due to the variability in published studies, this guide provides a framework for understanding their relative mechanisms and reported effects. The non-toxic, "cell-paralyzing" action of this compound warrants further investigation as a potentially safer anti-metastatic therapy. Future head-to-head studies using standardized assays and a panel of cancer cell lines will be crucial for definitively positioning this compound in the landscape of anti-metastatic agents.
References
- 1. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hope for cancer patients: active agent against metastasis - Research team disables tumour cells with synthetic this compound and prevents migration and attachment to other cells [bionity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of Rho-kinase signaling with Y-27632 blocks melanoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Myosin Inhibitors: Adhibin and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel myosin inhibitor Adhibin with other established myosin modulators, namely Blebbistatin, Mavacamten, and Aficamten. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by offering a comprehensive overview of each compound's efficacy, selectivity, and mechanism of action, supported by experimental data and detailed protocols.
Introduction to Myosin Inhibition
Myosins are a large family of molecular motor proteins crucial for a wide range of cellular processes, including muscle contraction, cell motility, and intracellular transport. The development of specific inhibitors for different myosin isoforms has been instrumental in dissecting their physiological and pathological roles. This guide focuses on this compound, a recently identified allosteric inhibitor of class-IX myosins, and compares its performance with other well-characterized myosin inhibitors.
Efficacy and Selectivity Comparison
The efficacy of a myosin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target myosin by 50%. The selectivity of an inhibitor is determined by comparing its IC50 values across a panel of different myosin isoforms. An ideal inhibitor exhibits high potency (low IC50) for its intended target and significantly lower potency for other isoforms.
The following table summarizes the available IC50 data for this compound and the comparator compounds against various myosin isoforms. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Myosin Isoform | IC50 (µM) | Comments |
| This compound | Myosin IXa (mammalian) | 2.5[1] | Allosteric inhibitor of RhoGAP class IX myosin ATPase.[1] |
| Myosin IX (invertebrate) | 2.6[1] | ||
| (-)-Blebbistatin | Non-muscle Myosin IIA | 0.5 - 5 | Potent inhibitor of non-muscle and striated muscle myosins.[2] |
| Non-muscle Myosin IIB | 0.5 - 5[2] | Weaker inhibitor of smooth muscle myosin. | |
| Skeletal Muscle Myosin | ~0.5 | ||
| Cardiac Muscle Myosin | 1-10 | ||
| Smooth Muscle Myosin | ~80[2] | ||
| Mavacamten | β-Cardiac Myosin | 0.63 (basal ATPase) | First-in-class cardiac myosin inhibitor.[3] |
| Aficamten | Cardiac Myofibrils | ~1.2[4] | Selective inhibitor of cardiac myosin.[4] |
| Slow Skeletal Myofibrils | ~1.2[4] |
Mechanisms of Action and Signaling Pathways
The therapeutic and research applications of myosin inhibitors are dictated by their specific mechanisms of action and the downstream signaling pathways they modulate.
This compound: Targeting Myosin IX and the RhoGTPase Pathway
This compound functions as an allosteric inhibitor of class-IX myosins, binding to the ATPase domain and interfering with its motor function.[1] Myosin IX isoforms are unique in that they possess a Rho GTPase-activating protein (RhoGAP) domain. By inhibiting the motor activity of myosin IX, this compound enhances its RhoGAP activity, leading to the downregulation of RhoA signaling.[5] This pathway is critical in regulating the actin cytoskeleton, cell adhesion, and migration, making this compound a promising agent for investigating and potentially treating cancer metastasis.[6]
Caption: this compound's inhibitory effect on Myosin IX enhances RhoGAP activity.
Blebbistatin: A Broad-Spectrum Myosin II Inhibitor
Blebbistatin is a widely used, selective inhibitor of myosin II isoforms. It binds to a pocket on the myosin motor domain that is distinct from the ATP- and actin-binding sites, trapping the myosin in a state with low affinity for actin. This prevents the power stroke and subsequent force generation. Its broad specificity against non-muscle and striated muscle myosin IIs has made it an invaluable tool for studying a multitude of cellular processes, including cytokinesis, cell migration, and muscle contraction.
Caption: Blebbistatin stabilizes the low-affinity actin-binding state of Myosin II.
Mavacamten and Aficamten: Cardiac-Specific Myosin Inhibitors
Mavacamten and Aficamten are novel, orally bioavailable small molecules that selectively inhibit cardiac myosin. They act by allosterically modulating the ATPase activity of β-cardiac myosin heavy chain, reducing the number of myosin heads available to interact with actin during systole. This leads to a decrease in the excessive contractility characteristic of hypertrophic cardiomyopathy (HCM). Their cardiac-specific action minimizes off-target effects, making them promising therapeutic agents for HCM.
Caption: Mavacamten and Aficamten reduce cardiac hypercontractility.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of myosin inhibitor efficacy. Below are standardized protocols for two key assays used in the characterization of these compounds.
Myosin ATPase Activity Assay (NADH-Coupled)
This assay continuously measures the rate of ATP hydrolysis by myosin by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified myosin isoform of interest
-
Actin (for actin-activated ATPase assays)
-
Assay Buffer: 10 mM MOPS (pH 7.0), 50 mM KCl, 2 mM MgCl2, 0.1 mM EGTA
-
ATP solution (100 mM)
-
NADH solution (10 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., Sigma P0294)
-
Inhibitor stock solution (in DMSO)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, NADH, PEP, and the PK/LDH enzyme mixture. The final concentrations in the well should be approximately 0.2 mM NADH, 1 mM PEP, and a sufficient amount of PK/LDH to ensure the coupling reaction is not rate-limiting.
-
Dispense Reagent Mix: Add the appropriate volume of the reagent mix to each well of the 384-well plate.
-
Add Inhibitor: Add serial dilutions of the inhibitor or DMSO (vehicle control) to the wells.
-
Add Myosin: Add the purified myosin to each well to a final concentration appropriate for the specific isoform and assay conditions. For actin-activated assays, myosin should be pre-mixed with actin at the desired concentration.
-
Initiate Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific myosin isoform.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Materials:
-
Purified myosin isoform of interest
-
Rhodamine-phalloidin labeled actin filaments
-
Motility Buffer: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
Antifade solution (e.g., containing glucose oxidase, catalase, and glucose)
-
Nitrocellulose-coated coverslips
-
Microscope slides
-
Fluorescence microscope with a high-sensitivity camera
Procedure:
-
Construct Flow Cell: Create a flow cell by attaching a nitrocellulose-coated coverslip to a microscope slide with double-sided tape, leaving a channel for solution exchange.
-
Myosin Incubation: Introduce the purified myosin solution into the flow cell and incubate for 5 minutes to allow the myosin to adhere to the nitrocellulose surface.
-
Blocking: Wash the flow cell with motility buffer containing 1 mg/mL BSA to block non-specific binding sites.
-
Actin Incubation: Introduce the fluorescently labeled actin filaments into the flow cell and incubate for 1 minute.
-
Initiate Motility: Wash out unbound actin with motility buffer, then introduce the motility buffer containing ATP and the antifade solution to initiate filament movement.
-
Image Acquisition: Observe and record the movement of the actin filaments using the fluorescence microscope.
-
Data Analysis: Analyze the recorded videos using tracking software to determine the velocity of filament movement. The effect of an inhibitor can be quantified by measuring the velocity at different inhibitor concentrations.
Caption: Workflow for the in vitro motility assay.
Conclusion
This compound represents a novel and specific tool for the investigation of class-IX myosins and their role in RhoGTPase signaling. Its distinct mechanism of action and potential as an anti-metastatic agent make it a valuable addition to the myosin inhibitor toolkit. In contrast, Blebbistatin remains a workhorse for the broad inhibition of myosin II, while Mavacamten and Aficamten offer cardiac-specific inhibition for therapeutic applications. The choice of inhibitor will ultimately depend on the specific research question, the target myosin isoform, and the desired experimental outcome. The data and protocols provided in this guide are intended to facilitate this selection process and promote rigorous and reproducible research in the field of myosin biology.
References
Adhibin: A Comparative Analysis of its Inhibitory Effects on Diverse RhoGTPase-Activating Proteins
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the effects of Adhibin, a novel allosteric inhibitor, on various RhoGTPase-activating proteins (RhoGAPs).
This publication provides a detailed comparison of this compound's activity, highlighting its remarkable selectivity for class-IX myosin RhoGAPs. The guide includes supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and RhoGTPase-Activating Proteins
RhoGTPase-activating proteins (RhoGAPs) are a large family of regulatory proteins that play a crucial role in various cellular processes, including cell migration, adhesion, and division, by downregulating Rho GTPase signaling. Aberrant Rho GTPase signaling is a known driver of cancer metastasis, making RhoGAPs promising therapeutic targets. This compound is a novel synthetic allosteric inhibitor that has been identified to target a specific class of RhoGAPs, the class-IX myosins (Myo9). This guide compares the effects of this compound on these target proteins with other representative members of the RhoGAP family.
Comparative Analysis of this compound's Effects
Experimental evidence has demonstrated that this compound is a highly selective inhibitor of class-IX myosins. It functions by allosterically binding to the ATPase motor domain of these proteins, thereby inhibiting their motor function and, consequently, their ability to regulate RhoA signaling. This targeted inhibition of Myo9 leads to a disruption of the RhoGTPase signaling pathway, which in turn affects cell migration, adhesion, and division.
Currently, there is a lack of published data on the effects of this compound on other families of RhoGAPs, such as the ARHGAP family or conventional RhoGAPs like p50RhoGAP. This suggests a high degree of specificity of this compound for the unique motor domain of class-IX myosins.
Data Presentation: this compound's Specificity for RhoGAPs
| RhoGAP Family | Specific Protein | This compound Effect | IC50 Value | Citation |
| Class-IX Myosin | Mammalian Myo9 | Inhibits ATPase activity | 2.5 µM | |
| Class-IX Myosin | Invertebrate Myo9 | Inhibits ATPase activity | 2.6 µM | |
| Conventional RhoGAP | p50RhoGAP (ARHGAP1) | No reported studies | Not Applicable | - |
| ARHGAP Family | ARHGAP5 | No reported studies | Not Applicable | - |
| ARHGAP Family | ARHGAP35 | No reported studies | Not Applicable | - |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on its allosteric inhibition of the class-IX myosin motor domain. This disrupts the normal function of Myo9 in regulating RhoA activity. The following diagram illustrates this signaling pathway and the point of intervention by this compound.
Experimental Protocols
The primary methods for evaluating the inhibitory effect of this compound on Myo9 are the ATPase activity assay and the in vitro motility assay.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the myosin motor domain. The inhibition of this activity by this compound is a direct measure of its effect.
Principle: The ATPase activity of myosin is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP over time. This is often done using a colorimetric method, such as the malachite green assay, where the released phosphate reacts with the dye to produce a colored product that can be quantified spectrophotometrically.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing purified Myo9 protein, ATP, and a suitable buffer with MgCl2.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a constant temperature for a defined period.
-
Inhibitor Addition: To test the effect of this compound, it is pre-incubated with the Myo9 protein before the addition of ATP. A range of this compound concentrations is typically used to determine the IC50 value.
-
Termination and Detection: The reaction is stopped, and a colorimetric reagent (e.g., malachite green) is added to detect the amount of released inorganic phosphate.
-
Quantification: The absorbance is measured using a spectrophotometer, and the concentration of released phosphate is determined by comparison to a standard curve.
The following diagram illustrates the general workflow for an ATPase inhibition assay.
In Vitro Motility Assay
This assay directly visualizes the motor function of myosin and its inhibition by this compound.
Principle: Myosin proteins are adhered to a glass surface. Fluorescently labeled actin filaments are then added in the presence of ATP. The movement of the actin filaments, powered by the myosin motors, is observed using fluorescence microscopy. The velocity of the moving filaments is a measure of the myosin motor activity.
Protocol Outline:
-
Chamber Preparation: A flow cell is constructed, and the surface is coated with purified Myo9 protein.
-
Actin Addition: Fluorescently labeled actin filaments are introduced into the flow cell.
-
Initiation of Motility: A solution containing ATP and, for the experimental condition, this compound, is flowed into the chamber.
-
Data Acquisition: The movement of the actin filaments is recorded using a time-lapse fluorescence microscope.
-
Analysis: The velocity of individual actin filaments is measured using tracking software. A reduction in velocity in the presence of this compound indicates inhibition of the motor function.
Conclusion
This compound has been identified as a potent and highly selective allosteric inhibitor of class-IX myosin RhoGAPs. Its mechanism of action, involving the inhibition of the ATPase and motor functions of Myo9, leads to the disruption of RhoA signaling pathways that are critical for cancer cell metastasis. The lack of evidence for this compound's activity against other RhoGAP families underscores its specificity and highlights its potential as a targeted therapeutic agent. Further research is warranted to explore the full spectrum of this compound's cellular effects and its potential in pre-clinical and clinical settings.
Independent Verification of Adhibin's Allosteric Inhibition of Myo9 ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adhibin, a novel allosteric inhibitor of Myo9 ATPase, with other known myosin inhibitors. The information presented is intended to assist researchers in the independent verification of this compound's mechanism of action and to provide a framework for evaluating its potential as a therapeutic agent.
Introduction to Myo9 and Allosteric Inhibition
Myosin IX (Myo9) is a unique member of the myosin superfamily, functioning as a molecular motor that moves along actin filaments. What sets Myo9 apart is its integrated Rho GTPase-activating protein (RhoGAP) domain, which allows it to directly regulate the Rho signaling pathway, a critical controller of cell motility, adhesion, and morphology. The ATPase activity of the Myo9 motor domain fuels its movement and is essential for its regulatory functions.
Allosteric inhibitors offer a promising strategy for modulating enzyme activity with high specificity. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the active site's function. This can lead to more selective and nuanced modulation of enzyme activity.
Comparative Analysis of Allosteric Myosin Inhibitors
This section compares this compound with two other well-characterized allosteric myosin inhibitors: Pentabromopseudilin (PBP) and Blebbistatin. It is important to note that while this compound has been specifically characterized for its inhibition of Myo9, the primary data for PBP and Blebbistatin are on other myosin isoforms (Myosin V and Myosin II, respectively). Direct experimental data on the effects of PBP and Blebbistatin on Myo9 ATPase is currently lacking in the public domain, representing a key area for future investigation.
Quantitative Performance Data
The following table summarizes the available quantitative data for the inhibitory effects of this compound, Pentabromopseudilin, and Blebbistatin on myosin ATPase activity.
| Inhibitor | Target Myosin | IC50 (µM) | Mechanism of Action | Allosteric Binding Site | Reference |
| This compound | Myo9 (mammalian) | 2.5 | Allosteric | Binds to a pocket surrounded by the strut, β7-loop, relay helix, O-helix, and W-helix. | [1] |
| Myo9 (invertebrate) | 2.6 | [1] | |||
| Pentabromopseudilin (PBP) | Myosin Va | 1.2 | Allosteric; reduces rates of ATP binding, ATP hydrolysis, and ADP dissociation. | Binds to a novel allosteric site near the tip of the 50-kDa domain, distinct from the ATP and Blebbistatin binding sites. | [2] |
| Blebbistatin | Myosin II | ~0.5 - 5 | Allosteric; slows phosphate (B84403) release. | Binds in a hydrophobic pocket at the apex of the 50-kDa cleft, near the γ-phosphate-binding pocket. | [3] |
Note: The IC50 values for PBP and Blebbistatin are for myosin isoforms other than Myo9. These values are provided for comparative purposes but should not be directly extrapolated to Myo9.
Effects on Myosin Motor Function
The inhibitory effects of these compounds on the motor function of myosin can be assessed using in vitro motility assays, which measure the velocity of actin filaments propelled by surface-adsorbed myosin.
| Inhibitor | Target Myosin | Effect on Actin Gliding Velocity | Reference |
| This compound | Myo9 | Significant reduction in a dose-dependent manner. | [4] |
| Pentabromopseudilin (PBP) | Myosin Va | Potent and reversible inhibition. | [2] |
| Blebbistatin | Myosin II | Inhibition of motility. | [5] |
Experimental Protocols for Verification
To facilitate the independent verification of this compound's allosteric inhibition of Myo9 ATPase, detailed protocols for key experiments are provided below.
Myosin ATPase Activity Assay (Malachite Green Assay)
This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. The malachite green assay is a sensitive colorimetric method for detecting Pi.
Materials:
-
Purified Myo9 protein
-
This compound (and other inhibitors) at various concentrations
-
ATP solution
-
Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This reagent should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve.
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620-650 nm.
Procedure:
-
Standard Curve: Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Myo9 protein (final concentration in the nanomolar range)
-
Inhibitor (this compound, PBP, or Blebbistatin) at desired concentrations or DMSO as a control.
-
-
Initiate Reaction: Add ATP to each well to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-30 minutes to allow for color development.[6]
-
Measurement: Measure the absorbance at ~630 nm using a plate reader.[6]
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the phosphate standard curve to determine the amount of Pi released in each reaction. Calculate the ATPase activity (moles of Pi per mole of myosin per second). Plot the activity against the inhibitor concentration to determine the IC50 value.
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Materials:
-
Purified Myo9 protein
-
This compound (and other inhibitors) at various concentrations
-
Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)
-
Motility Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
Nitrocellulose-coated coverslips
-
Flow cell chamber
-
Fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
-
Chamber Preparation: Assemble a flow cell using a nitrocellulose-coated coverslip and a glass slide.[7]
-
Myosin Adsorption: Introduce a solution of Myo9 into the flow cell and incubate for 5 minutes to allow the myosin to adsorb to the nitrocellulose surface.
-
Blocking: Wash the chamber with a blocking solution (e.g., BSA in motility buffer) to prevent non-specific binding of actin.
-
Actin Binding: Introduce the fluorescently labeled F-actin into the chamber and incubate for 1 minute.
-
Initiate Motility: Wash out unbound actin and then introduce the motility buffer containing ATP and the desired concentration of the inhibitor (or DMSO control).
-
Data Acquisition: Immediately begin recording the movement of the actin filaments using the fluorescence microscope.[8]
-
Data Analysis: Use filament tracking software to measure the velocity of the moving actin filaments.[9] Compare the velocities in the presence and absence of the inhibitor to determine its effect on motor function.
Visualizing Pathways and Workflows
Myo9 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of Myo9 in the Rho signaling pathway and the proposed point of intervention for an allosteric inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. eubopen.org [eubopen.org]
- 7. umass.edu [umass.edu]
- 8. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Determination of the Maximum Velocity of Filaments in the in vitro Motility Assay [frontiersin.org]
A comparative analysis of Adhibin's impact on different adenocarcinoma cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Adhibin, a novel anti-metastatic agent, and its effects on various adenocarcinoma cell lines. This compound is a synthetic allosteric inhibitor of RhoGAP class-IX myosins, which are crucial for cancer cell migration and metastasis.[1] This document summarizes key experimental data, provides detailed experimental protocols, and visually represents the signaling pathways and workflows involved.
Executive Summary
This compound presents a promising avenue for anti-metastatic therapy by targeting the motor function of class-IX myosins, leading to the suppression of RhoGTPase-mediated cell migration and adhesion.[1] Unlike conventional cytotoxic drugs, this compound does not directly kill cancer cells but rather inhibits their ability to spread, offering a potentially less toxic therapeutic strategy.[2] This guide compares the known effects of this compound on adenocarcinoma cell lines with other established inhibitors of cell migration, Blebbistatin (a non-muscle myosin II inhibitor) and Y-27632 (a ROCK inhibitor). While specific cell viability IC50 values for this compound on adenocarcinoma cell lines are not yet publicly available, its potent enzymatic inhibition and anti-migratory effects underscore its significance in cancer research.
Mechanism of Action
This compound functions as an allosteric inhibitor of RhoGAP class-IX myosins (Myo9). It binds to the ATPase domain of the myosin motor, interfering with its function. This inhibition leads to a localized increase in the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton. The subsequent activation of the RhoA/ROCK signaling pathway results in changes to actin dynamics and actomyosin (B1167339) contractility, ultimately impairing cell migration, adhesion, and cytokinesis.[1][3]
References
Safety Operating Guide
Proper Disposal of Adhibin: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Adhibin, a selective allosteric inhibitor of RhoGAP class-IX myosins. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is publicly available, the following procedures are based on general best practices for the disposal of solid and liquid chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is utilized in research, particularly in studies related to cancer metastasis, for its ability to inhibit Myo9 ATPase and interfere with the RhoGTPase signaling pathway, which affects cell migration, adhesion, and division.[1][2][3][4] Due to its biological activity, careful handling and disposal are crucial to minimize potential environmental impact and ensure laboratory safety.
Pre-Disposal and Handling
Before beginning any experiment, a comprehensive waste disposal plan should be formulated.[5] All personnel handling this compound should be thoroughly trained on its properties and the associated handling and disposal procedures. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6]
Disposal of Solid this compound Waste
Solid this compound waste includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, and gloves), and any reaction byproducts.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Collect all solid this compound waste separately from other laboratory waste streams.[5]
-
Containerization: Place the waste in a clearly labeled, leak-proof, and puncture-resistant container.[7] The container should be compatible with the chemical properties of this compound.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of Liquid this compound Waste
Liquid this compound waste includes solutions containing this compound, such as stock solutions, cell culture media, and solvent rinsates. This compound is soluble in DMSO.[2][4]
Experimental Protocol for Liquid Waste Disposal:
-
Segregation: Collect all liquid this compound waste in a dedicated, leak-proof, and shatter-resistant container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Containerization: Use a container made of a material compatible with the solvent used to dissolve this compound (e.g., a high-density polyethylene (B3416737) or glass container for DMSO solutions). The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound," the solvent (e.g., "in DMSO"), the concentration, and the accumulation start date.
-
Storage: Store the liquid waste container in a secondary containment bin in a designated, cool, and dry location, away from heat sources and incompatible chemicals.
-
Disposal: Contact your EHS department for pickup and disposal. Do not pour liquid this compound waste down the drain. [8]
Decontamination of Glassware and Equipment
Glassware and equipment contaminated with this compound must be decontaminated before reuse or disposal.
Experimental Protocol for Decontamination:
-
Initial Rinse: Rinse the contaminated item with a suitable solvent (such as the one used to dissolve the this compound) to remove the bulk of the chemical. Collect this rinsate as hazardous liquid waste.
-
Triple Rinse: Thoroughly rinse the item three times with an appropriate cleaning agent (e.g., detergent and water), followed by a final rinse with deionized water.[7]
-
Disposal of Rinsate: The initial solvent rinse must be disposed of as hazardous waste. Subsequent rinsates may be acceptable for drain disposal, but this should be confirmed with your institution's EHS guidelines.
-
Disposal of Glassware: Once decontaminated, glassware can typically be disposed of in a designated broken glass container.
Quantitative Data Summary
| Waste Type | Container Specification | Labeling Requirements | Storage Conditions | Disposal Method |
| Solid this compound Waste | Leak-proof, puncture-resistant | "Hazardous Waste," "this compound," Date | Designated, secure, ventilated area | EHS/Licensed Contractor |
| Liquid this compound Waste | Leak-proof, shatter-resistant, compatible material | "Hazardous Waste," "this compound in [Solvent]," Concentration, Date | Secondary containment, cool, dry area | EHS/Licensed Contractor |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste," "Sharps," Biohazard symbol if applicable | Secure area | EHS/Licensed Contractor |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
This compound Signaling Pathway Inhibition
The proper handling and disposal of this compound are critical due to its targeted biological activity. The diagram below illustrates the signaling pathway inhibited by this compound, providing context for its mechanism of action.
Caption: Signaling pathway inhibited by this compound.
By adhering to these general guidelines and consulting with certified safety professionals, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to both laboratory personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. An allosteric inhibitor of RhoGAP class-IX myosins suppresses the metastatic features of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | class-IX myosins inhibitor | Probechem Biochemicals [probechem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of Adhibin: A Procedural Guide
For researchers, scientists, and drug development professionals working with Adhibin, a potent and specific allosteric inhibitor of RhoGAP class-IX myosins, ensuring safe handling is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for handling novel, biologically active research compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, a cautious approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This guidance is based on the potential for this compound to be a potent biological agent, similar to other myosin inhibitors which can exhibit cytotoxicity.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended when handling stock solutions or performing procedures with a higher risk of contamination. Gloves should be inspected for tears or holes before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | If there is a potential for aerosolization of this compound powder or solutions, work should be conducted in a certified chemical fume hood. If a fume hood is not available for such procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A risk assessment should be performed to determine the specific type of respiratory protection needed. |
Operational Plan for Handling this compound
1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Solutions of this compound should also be prepared and handled in a fume hood.
-
Use a laboratory balance with a draft shield when weighing powdered this compound.
2. Administrative Controls:
-
Designate a specific area for handling this compound.
-
Ensure all personnel are trained on the potential hazards of and safe handling procedures for potent research compounds.
-
Keep quantities of this compound in the work area to a minimum.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid hand-to-mouth and hand-to-eye contact.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills:
-
Small spills (solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
Small spills (liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place in a sealed, labeled container for disposal.
-
Large spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, state, and federal regulations.
-
Consult your institution's EHS department for specific disposal procedures.
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling a novel research compound like this compound, for which specific hazard data is unavailable.
Caption: PPE selection workflow for handling novel research compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
